

Encorafenib in vitro tumor cell line growth inhibition

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Compound Focus: Encorafenib

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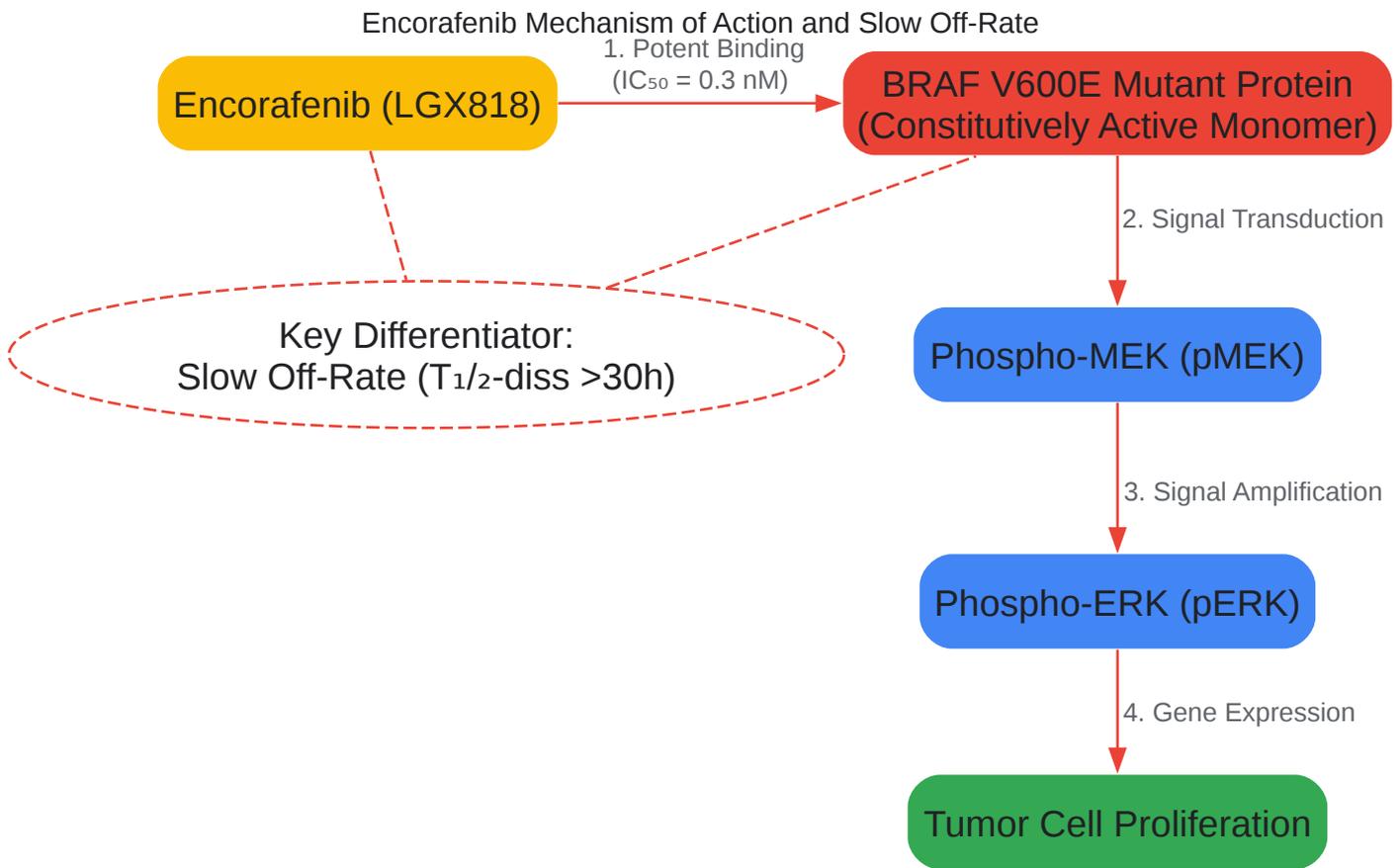
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Mechanism of Action & Key Differentiator

Encorafenib is an ATP-competitive RAF kinase inhibitor that targets **BRAF V600E**, as well as wild-type BRAF and CRAF [1] [2]. Its most distinguishing feature is its **slow dissociation rate (off-rate)** from the BRAF V600E protein.

- **Dissociation Half-life ($T_{1/2-diss}$):** >24 hours [3] to >30 hours [4]. This is significantly longer than that of vemurafenib (0.5 hours) and dabrafenib (2 hours) [4].
- **Consequence:** This prolonged binding translates to sustained target suppression even after drug removal, contributing to its high potency and a wider therapeutic window (as indicated by a higher "paradox index" compared to other BRAF inhibitors) [4].

The following diagram illustrates the primary mechanism of **encorafenib** and its key differentiator.



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Quantitative In Vitro & Biochemical Data

The table below summarizes key quantitative data from biochemical and cellular assays.

Assay Type	Target / Process	Cell Line / System	Key Metric & Value
Biochemical Assay [2] [3]	BRAF V600E inhibition	Cell-free	IC ₅₀ = 0.3 nM
Biochemical Assay [2]	Wild-type BRAF inhibition	Cell-free	IC ₅₀ = 0.47 nM
Biochemical Assay [2]	CRAF inhibition	Cell-free	IC ₅₀ = 0.3 nM

Assay Type	Target / Process	Cell Line / System	Key Metric & Value
Cellular Assay [3]	Phospho-ERK (pERK) suppression	A375 (BRAF V600E melanoma)	EC ₅₀ = 3 nM
Cellular Assay [3]	Cell proliferation inhibition	A375 (BRAF V600E melanoma)	EC ₅₀ = 4 nM
Cellular Assay [4]	Cell proliferation inhibition	Panel of BRAF V600-mutant melanoma lines	IC ₅₀ ≤ 40 nM
Kinase Selectivity [1] [4]	Other kinases (JNK1/2/3, LIMK1/2, etc.)	In vitro panel	Inhibition at clinically achievable conc. (≤0.9 μM)
Specificity [3]	Cell proliferation inhibition	>400 BRAF wild-type cell lines	No significant activity

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Kinase Assay (BRAF V600E Enzyme Activity) [3]

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **encorafenib** against the purified BRAF (V600E) kinase enzyme.
- **Procedure:**
 - The RAF kinase activity reaction is initiated by adding an ATP solution diluted in assay buffer to the enzyme/substrate mixture.
 - The reaction is allowed to proceed for 3 hours for BRAF (V600E).
 - The reaction is stopped by adding EDTA.
 - The phosphorylated product (pMEK) is measured using a rabbit anti-p-MEK antibody and an Alpha Screen IgG (Protein A) detection kit.
 - A mixture of the antibody and detection beads is added under dark conditions and incubated for 1 hour at room temperature.
 - Luminescence is read on a suitable instrument (e.g., PerkinElmer Envision).

- **Data Analysis:** The IC_{50} value is calculated by non-linear regression analysis of the concentration-response data.

Cell Proliferation Assay (In Vitro Antiproliferative Activity) [3]

- **Objective:** To assess the potency of **encorafenib** in inhibiting the growth of tumor cell lines harboring BRAF V600E mutations.
- **Cell Line:** A375 human melanoma cell line (BRAF V600E mutant).
- **Procedure:**
 - A375-luc cells (engineered to express luciferase) are plated in 384-well white clear-bottom plates at a density of 1,500 cells per well in DMEM medium supplemented with 10% FBS.
 - Test compounds, dissolved in DMSO, are transferred to the cells using a robotic Pin Tool.
 - The cells are incubated with the compounds for 2 days at 37°C.
 - A luminescent cell viability reagent (e.g., BrightGlo) is added to each well.
 - The plates are read by measuring luminescence, which is proportional to the number of viable cells.
- **Data Analysis:** The EC_{50} value for growth inhibition is calculated by non-linear regression of the concentration-response data.

Washout Experiments (Target Inhibition Durability) [4]

- **Objective:** To evaluate the duration of target engagement and inhibition after drug removal, demonstrating the slow off-rate of **encorafenib**.
- **Procedure:**
 - A375 melanoma cells (BRAF V600E) are treated with **encorafenib**.
 - After a period of exposure, the drug is washed out from the cell culture medium.
 - At various time points after washout, cells are harvested.
 - The level of phosphorylated ERK (pERK) is measured as a downstream marker of MAPK pathway activity.
- **Key Finding:** The pERK EC_{50} of **encorafenib** shifted only two-fold after washout, compared to 14-fold and 23-fold shifts for dabrafenib and vemurafenib, respectively. This confirms sustained pathway suppression due to the slow off-rate [4].

Unique Pharmacological Profile Summary

The data reveals why **encorafenib** is considered a second-generation BRAF inhibitor:

- **High Potency and Selectivity:** It is highly potent against BRAF V600E and shows significant activity against only a few other kinases besides BRAF and CRAF [4] [3].
- **Overcoming Limitations:** The long dissociation half-life is a key improvement over earlier BRAF inhibitors (vemurafenib, dabrafenib), potentially leading to **improved efficacy and a reduced frequency of paradoxical MAPK pathway activation** (a driver of side effects like cutaneous squamous cell carcinoma) [4].

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